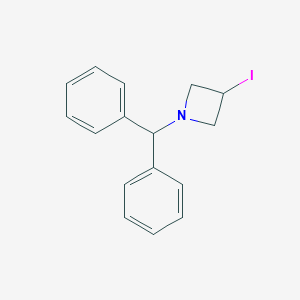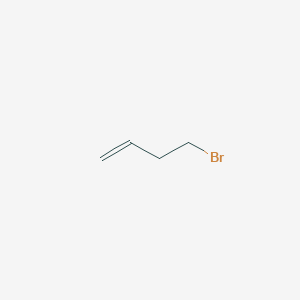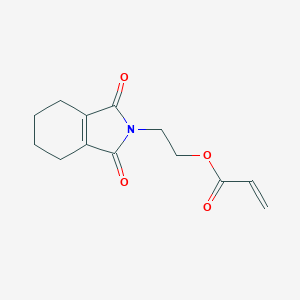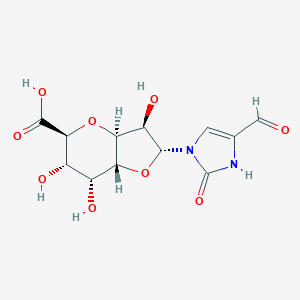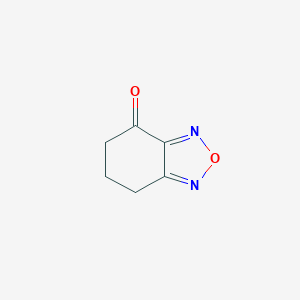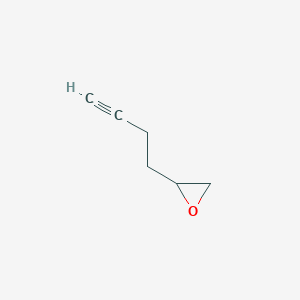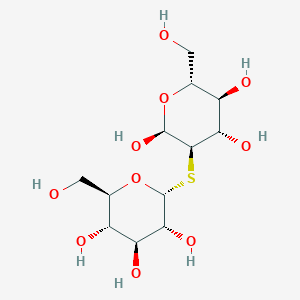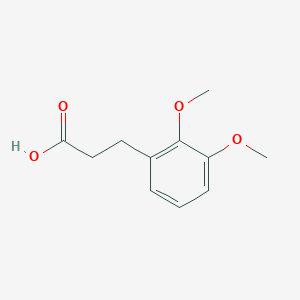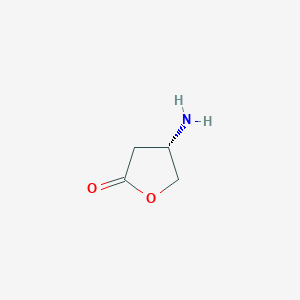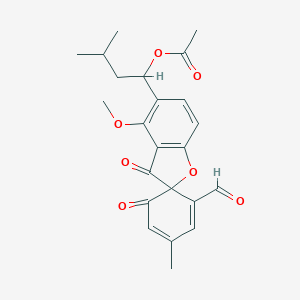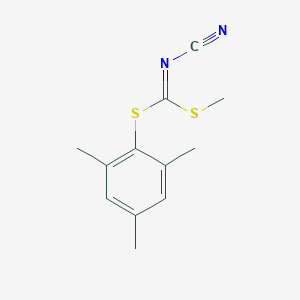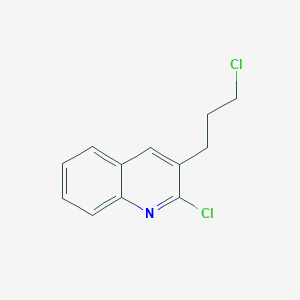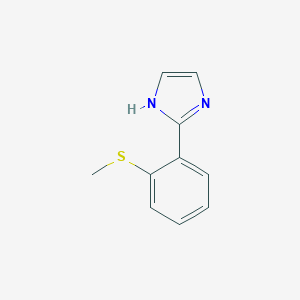![molecular formula C9H16N2O2 B139298 Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 142345-53-7](/img/structure/B139298.png)
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, also known as MMHPP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MMHPP is a cyclic amine that contains a pyrrole ring and a carboxylate functional group. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is not fully understood, but it has been suggested that this compound acts as an antioxidant and anti-inflammatory agent. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can protect cells from oxidative stress and apoptosis. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In animal studies, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been shown to improve cognitive function and memory in mice with Alzheimer's disease. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several advantages for lab experiments, including its high yield and purity, its potential as a neuroprotective and anticancer agent, and its potential as a therapeutic agent for various diseases. However, there are also some limitations to using Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate in lab experiments. For example, the mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate research. One direction is to further investigate the mechanism of action of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate and its potential as a therapeutic agent for various diseases. Another direction is to explore the potential of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate as a neuroprotective and anticancer agent. Additionally, more research is needed to determine the potential side effects and toxicity of Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate. Overall, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has the potential to be a valuable compound for scientific research and drug discovery.
Métodos De Síntesis
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be synthesized using different methods, including the one-pot reaction of 1,2,3,4-tetrahydroisoquinoline and ethyl acrylate in the presence of a palladium catalyst. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline and ethyl acrylate in the presence of a Lewis acid catalyst. The reaction yields Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate as the major product with high yield and purity.
Aplicaciones Científicas De Investigación
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has potential applications in scientific research, particularly in drug discovery and development. This compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. Furthermore, Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Número CAS |
142345-53-7 |
|---|---|
Nombre del producto |
Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate |
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
methyl 1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-10-4-3-7-5-11(6-8(7)10)9(12)13-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
LWTNWOLPOAUUJP-UHFFFAOYSA-N |
SMILES |
CN1CCC2C1CN(C2)C(=O)OC |
SMILES canónico |
CN1CCC2C1CN(C2)C(=O)OC |
Sinónimos |
Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-1-methyl-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



